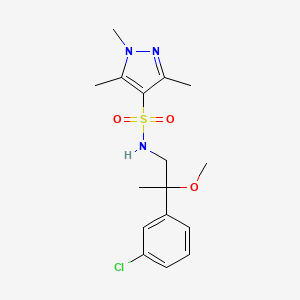

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2-(3-Chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a 1,3,5-trimethylpyrazole core linked to a 3-chlorophenyl group via a methoxypropyl chain. The sulfonamide moiety (-SO2NH-) is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its ability to coordinate metal ions or interact with hydrophobic pockets in target proteins . The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the methoxypropyl chain likely contributes to solubility and metabolic stability. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ) suggest that its preparation involves coupling a sulfonamide intermediate with a halogenated aryl precursor under nucleophilic conditions.

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3S/c1-11-15(12(2)20(4)19-11)24(21,22)18-10-16(3,23-5)13-7-6-8-14(17)9-13/h6-9,18H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSOHOXNGVNDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Substitution with the chlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

Attachment of the methoxypropyl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as methoxypropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Key Observations :

- Chlorophenyl Position: The target’s 3-chlorophenyl group (meta-substitution) may confer distinct steric and electronic effects compared to the 4-chlorophenyl (para-substitution) in compounds.

- Pyrazole vs. Benzothiazole: The pyrazole core (target) offers a smaller, more rigid structure than benzothiazole (), which may influence solubility and membrane permeability.

- Methoxypropyl Chain : Unique to the target, this chain introduces an ether linkage and flexible alkyl spacer, which may improve water solubility compared to purely aromatic analogs (e.g., compounds).

Physicochemical Properties

Key Observations :

- The target’s estimated molecular weight (~420 g/mol) aligns with typical drug-like molecules, whereas the chromenone derivative () exceeds 500 g/mol, which may limit bioavailability .

- Lower yields in (28%) suggest synthetic challenges with fluorinated or polycyclic systems compared to simpler pyridine/pyrazole derivatives (75–76% in ).

Spectroscopic and Analytical Data

- IR Spectroscopy: Sulfonamide S=O stretches (~1360–1385 cm⁻¹) are consistent across all sulfonamide-containing compounds . The target’s methoxy group would show C-O stretches near 1100–1250 cm⁻¹, absent in non-ether analogs.

- NMR Spectroscopy :

Pharmacological Implications

- Sulfonamide Bioisosteres : ’s urea-linked compounds (e.g., Compound 25) retain sulfonamide-like hydrogen-bonding capacity but may exhibit altered pharmacokinetics due to urea’s higher polarity.

- Fluorination Effects: The chromenone derivative () incorporates fluorine atoms, which can enhance metabolic stability and binding affinity through electronegative effects .

- Benzothiazole vs. Pyrazole : ’s benzothiazole derivative may exhibit stronger π-π stacking interactions in hydrophobic protein pockets compared to the target’s pyrazole core .

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 335.85 g/mol. The structure features a pyrazole ring, which is known for its versatile chemical reactivity and biological activity.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays showed that these compounds can inhibit the proliferation of U937 cells with an IC50 value indicating effective cytotoxicity without causing significant damage to normal cells . This suggests a selective action that could be exploited in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Glycation : This compound has been shown to inhibit the glycation process, which is implicated in various diabetic complications.

- Antimicrobial Properties : It has demonstrated activity against several bacterial strains and fungi, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Study on Anticancer Properties

A study focused on the synthesis and evaluation of novel pyrazole derivatives highlighted their anticancer potential. The derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell growth. The study reported that certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of pyrazole derivatives against pathogenic bacteria and fungi. The compounds were tested against strains like E. coli and Aspergillus niger, demonstrating significant inhibitory effects at concentrations as low as 40 µg/mL. This positions them as potential candidates for developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.